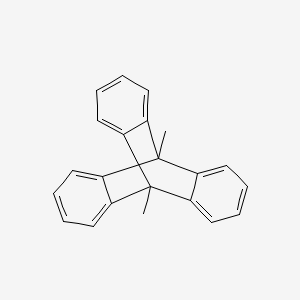![molecular formula C11H11NO B11938334 5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one CAS No. 38898-51-0](/img/structure/B11938334.png)
5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one is a complex organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . This compound is characterized by its unique tricyclic structure, which includes a nitrogen atom integrated into the ring system. It is primarily used in research settings and has various applications in chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one typically involves multi-step organic reactions. One common method includes the hydrogenation of 1-(4,5-diamino-10-aza-tricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoro-ethanone in methanol under hydrogen pressure with palladium-carbon catalysts . The reaction conditions are crucial for achieving high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the tricyclic structure, potentially leading to the formation of simpler compounds.
Substitution: The nitrogen atom in the ring system can participate in substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrogen-containing compounds, while substitution reactions can introduce various functional groups into the tricyclic structure.
Scientific Research Applications
5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one involves its interaction with specific molecular targets. The nitrogen atom in the tricyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
10-Azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene: This compound has a similar tricyclic structure but differs in the position of the nitrogen atom and the overall ring configuration.
1-(4,5-Dinitro-10-aza-tricyclo-[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoro-ethanone: This derivative includes additional functional groups, such as nitro and trifluoro groups, which significantly alter its chemical properties.
Uniqueness
5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one is unique due to its specific tricyclic structure and the presence of a nitrogen atom within the ring system. This configuration imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
CAS No. |
38898-51-0 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one |
InChI |
InChI=1S/C11H11NO/c13-11-6-8-5-7-1-3-9(8)10(12-11)4-2-7/h1-5,7,9-10H,6H2,(H,12,13) |
InChI Key |
YZFIDCUKWLNQKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3C=CC2C(C=C3)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-Amino-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-5-hydroxy-7-methoxy-1-methylquinolin-4-one](/img/structure/B11938252.png)


![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11938280.png)
![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B11938282.png)




![4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide](/img/structure/B11938308.png)

![N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B11938322.png)

![2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid](/img/structure/B11938339.png)
